tert-Butyl (1s,4s)-7-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (1s,4s)-7-(hydroxymethyl)-2-oxa-5-azabicyclo[221]heptane-5-carboxylate is a bicyclic compound featuring a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1s,4s)-7-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 2-oxa-5-azabicyclo[2.2.1]heptane derivatives.
Reaction Conditions: The reaction conditions often include the use of tert-butyl chloroformate as a reagent, along with a base such as triethylamine to facilitate the esterification process.
Purification: The product is purified using standard techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (1s,4s)-7-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to modify the functional groups present in the molecule.
Substitution: The ester group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid, while reduction can lead to the formation of alcohol derivatives.
Scientific Research Applications
tert-Butyl (1s,4s)-7-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (1s,4s)-7-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (1S,4R,5S)-5-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate
- tert-Butyl (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate
Uniqueness
tert-Butyl (1s,4s)-7-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate is unique due to the presence of the oxa-azabicyclo structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.
Properties
Molecular Formula |
C11H19NO4 |
---|---|
Molecular Weight |
229.27 g/mol |
IUPAC Name |
tert-butyl (1S,4S)-7-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate |
InChI |
InChI=1S/C11H19NO4/c1-11(2,3)16-10(14)12-4-9-7(5-13)8(12)6-15-9/h7-9,13H,4-6H2,1-3H3/t7?,8-,9-/m1/s1 |
InChI Key |
QSRUMOZWBCNCFY-CFCGPWAMSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2C([C@H]1CO2)CO |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C(C1CO2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.